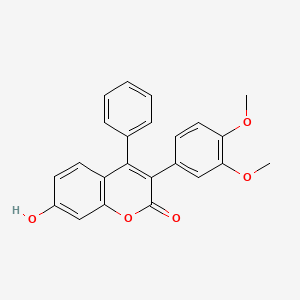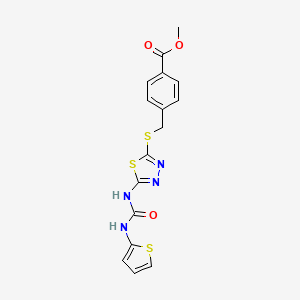
Potassium 3-cyanobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium 3-cyanobutanoate, also known as KCB, is a potassium salt of 3-cyanobutanoic acid. It is a white crystalline powder that is soluble in water and has a molecular weight of 157.18 g/mol. KCB is widely used in scientific research as it has several biochemical and physiological effects on the body.
Applications De Recherche Scientifique
- Findings : Hydroponic experiments revealed that KCB improved the tolerance of rye seedlings to FT and Cd compound stress. It increased antioxidant enzyme activity (peroxidase and superoxide dismutase), soluble protein, and soluble sugar content while reducing malondialdehyde levels .
Plant Stress Tolerance Enhancement
Potassium-Ion Batteries (PIBs)
Mécanisme D'action
Target of Action
Potassium 3-cyanobutanoate, like other potassium-based compounds, primarily targets potassium channels . These channels are transmembrane complexes that regulate the resting membrane potential and the duration of action potentials in cells . The opening of these channels brings about an efflux of K+ ions that induces cell repolarization after depolarization, returns the transmembrane potential to its resting state, and enables for continuous spiking ability .
Mode of Action
Potassium 3-cyanobutanoate interacts with its targets, the potassium channels, in a manner similar to other potassium channel blockers . It binds to and blocks these channels, thereby prolonging the action potential duration . This results in an increase in the effective refractory period (ERP), which prevents re-entrant arrhythmias .
Biochemical Pathways
Potassium channel blockers generally affect theaction potential generation and propagation in cells . By blocking potassium channels, these compounds delay repolarization, leading to prolonged action potentials . This can interfere with normal cellular functions and biochemical pathways, particularly those involving ion transport and electrical signaling.
Pharmacokinetics
Potassium-based compounds are generally absorbed rapidly and reach maximum plasma concentration at 15–20 h after oral administration . They are metabolized to inactive metabolites mainly by cytochrome P450 (CYP)3A4 and to some extent by CYP2B6, CYP2C19, CYP2D6, and SULT2A1 . A significant portion of the administered dose is excreted in the urine as metabolites .
Result of Action
The primary result of Potassium 3-cyanobutanoate’s action is the prolongation of the action potential duration in cells . This can lead to changes in cellular excitability and responsiveness to synaptic inputs . In the context of neurological disorders, this could potentially influence neuronal firing patterns and synaptic transmission .
Action Environment
The action, efficacy, and stability of Potassium 3-cyanobutanoate, like other potassium-based compounds, can be influenced by various environmental factors. These include the pH of the environment, the presence of other ions, and the temperature . For instance, changes in extracellular potassium concentrations can alter the function of potassium channels and, consequently, the efficacy of potassium channel blockers .
Propriétés
IUPAC Name |
potassium;3-cyanobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2.K/c1-4(3-6)2-5(7)8;/h4H,2H2,1H3,(H,7,8);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTJKSYNVNXLOEM-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)[O-])C#N.[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6KNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium 3-cyanobutanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2E,5E)-5-(1,3-benzodioxol-5-ylmethylidene)-2-[(4-fluorophenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B2438824.png)
![7-Chloro-2-(naphthalen-1-ylmethylsulfanyl)pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2438826.png)
![5-Bromo-7-methylimidazo[5,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B2438831.png)

![N-[[4-(2-chlorophenyl)-5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B2438835.png)

![5-(3-fluoro-4-methylphenyl)-1-(3-methylphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2438837.png)
![4-{[(Benzyloxy)carbonyl]amino}-3-(4-chlorophenyl)butanoic acid](/img/structure/B2438838.png)
![[5-(5-Fluoropyridin-2-yl)-1,2-oxazol-3-yl]methanamine;hydrochloride](/img/structure/B2438840.png)
![[2-[4-(Dimethylamino)anilino]-2-oxoethyl] 4-tert-butylbenzoate](/img/structure/B2438841.png)
![N-(4-chlorophenyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2438842.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2438843.png)